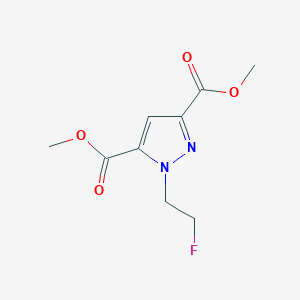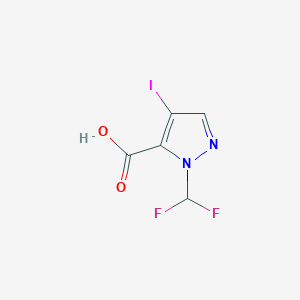![molecular formula C23H32N2O2 B10905553 3-[(4-tert-butylphenoxy)methyl]-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B10905553.png)
3-[(4-tert-butylphenoxy)methyl]-N-[3-(dimethylamino)propyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-tert-Butylphenoxy)methyl]-N-[3-(dimethylamino)propyl]benzamide is an organic compound with a complex structure, featuring a benzamide core substituted with a tert-butylphenoxy group and a dimethylaminopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-tert-butylphenoxy)methyl]-N-[3-(dimethylamino)propyl]benzamide typically involves multiple steps:
Formation of the tert-butylphenoxy group: This can be achieved through the reaction of tert-butylphenol with an appropriate halomethylating agent under basic conditions.
Attachment to the benzamide core: The tert-butylphenoxy group is then linked to a benzamide derivative through a nucleophilic substitution reaction.
Introduction of the dimethylaminopropyl group: This step involves the reaction of the intermediate with 3-(dimethylamino)propylamine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-tert-butylphenoxy)methyl]-N-[3-(dimethylamino)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(4-tert-Butylphenoxy)methyl]-N-[3-(Dimethylamino)propyl]benzamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Verwendung als Ligand in der Koordinationschemie und als Zwischenprodukt in der organischen Synthese.
Biologie: Untersucht auf sein Potenzial als bioaktive Verbindung in verschiedenen biologischen Assays.
Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und krebshemmender Aktivitäten.
Industrie: Einsatz bei der Entwicklung neuer Materialien und als Vorläufer für die Synthese anderer komplexer Moleküle
Wirkmechanismus
Der Wirkmechanismus von 3-[(4-tert-Butylphenoxy)methyl]-N-[3-(Dimethylamino)propyl]benzamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann durch Bindung an Rezeptoren oder Enzyme wirken und deren Aktivität modulieren. Die genauen Signalwege und Zielstrukturen können je nach spezifischer Anwendung und Kontext der Verwendung variieren .
Wirkmechanismus
The mechanism of action of 3-[(4-tert-butylphenoxy)methyl]-N-[3-(dimethylamino)propyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-[(4-tert-Butylphenoxy)methyl]-4-Methoxybenzaldehyd: Ähnliche Struktur mit einer Methoxy-Gruppe anstelle der Dimethylaminopropyl-Gruppe.
3-[(4-tert-Butylphenoxy)methyl]-6-(4-Chlorphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin: Enthält ein Triazolo-Thiadiazin-Ringsystem.
Einzigartigkeit
3-[(4-tert-Butylphenoxy)methyl]-N-[3-(Dimethylamino)propyl]benzamid ist aufgrund seiner Kombination aus einer tert-Butylphenoxy-Gruppe und einer Dimethylaminopropyl-Gruppe, die an einen Benzamid-Kern gebunden sind, einzigartig. Diese einzigartige Struktur verleiht spezifische chemische Eigenschaften und potenzielle biologische Aktivitäten, die sie von anderen ähnlichen Verbindungen abheben.
Eigenschaften
Molekularformel |
C23H32N2O2 |
|---|---|
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
3-[(4-tert-butylphenoxy)methyl]-N-[3-(dimethylamino)propyl]benzamide |
InChI |
InChI=1S/C23H32N2O2/c1-23(2,3)20-10-12-21(13-11-20)27-17-18-8-6-9-19(16-18)22(26)24-14-7-15-25(4)5/h6,8-13,16H,7,14-15,17H2,1-5H3,(H,24,26) |
InChI-Schlüssel |
OELUALJUDQVXGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NCCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 6-cyclopropyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10905475.png)


![methyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10905481.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N'-[4-(dimethylamino)benzylidene]-2-furohydrazide](/img/structure/B10905494.png)
![methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10905514.png)

![N'-[(E)-(4-fluorophenyl)methylidene]-2-[(4-iodophenyl)amino]butanehydrazide](/img/structure/B10905522.png)
![4-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]-3-fluoroaniline](/img/structure/B10905529.png)
![([5-(2-Chlorophenyl)isoxazol-3-YL]methyl)amine](/img/structure/B10905538.png)

 4-bromopyrazolyl ketone](/img/structure/B10905561.png)
